molecular formula C9H8N2O4 B2569414 2-Oxo-5-pyridin-2-yl-1,3-oxazolidine-5-carboxylic acid CAS No. 2248300-36-7

2-Oxo-5-pyridin-2-yl-1,3-oxazolidine-5-carboxylic acid

Cat. No. B2569414
CAS RN: 2248300-36-7
M. Wt: 208.173
InChI Key: GBPUBVDJEZBILI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-5-pyridin-2-yl-1,3-oxazolidine-5-carboxylic acid is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule belongs to the class of oxazolidines, which are known for their versatile properties and have been widely used in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 2-Oxo-5-pyridin-2-yl-1,3-oxazolidine-5-carboxylic acid is not fully understood, but it is believed to involve the inhibition of bacterial protein synthesis by binding to the ribosome. This results in the prevention of the formation of the peptide bond, which is essential for the synthesis of bacterial proteins.
Biochemical and physiological effects:
Studies have shown that 2-Oxo-5-pyridin-2-yl-1,3-oxazolidine-5-carboxylic acid exhibits significant antibacterial and antifungal activity, making it a promising candidate for the development of new drugs. It has also been shown to exhibit anti-inflammatory properties, which may have potential applications in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Oxo-5-pyridin-2-yl-1,3-oxazolidine-5-carboxylic acid in lab experiments include its ease of synthesis, high purity, and low toxicity. However, its limited solubility in water may pose a challenge in some experiments, and its potential reactivity with other chemicals should be taken into consideration.

Future Directions

The potential applications of 2-Oxo-5-pyridin-2-yl-1,3-oxazolidine-5-carboxylic acid are vast, and there are several areas of research that could be explored in the future. One potential direction is the development of new drugs based on the antibacterial and antifungal properties of this molecule. Another area of research could be the use of 2-Oxo-5-pyridin-2-yl-1,3-oxazolidine-5-carboxylic acid as a chiral auxiliary in asymmetric synthesis. Additionally, the anti-inflammatory properties of this molecule could be further studied for potential applications in the treatment of various inflammatory diseases.

Synthesis Methods

The synthesis of 2-Oxo-5-pyridin-2-yl-1,3-oxazolidine-5-carboxylic acid can be achieved through a simple and efficient method. One such method involves the reaction of 2-pyridinecarboxaldehyde and glycine in the presence of an oxidizing agent such as hydrogen peroxide. The reaction proceeds through a series of steps, including the formation of a Schiff base intermediate, which is subsequently cyclized to form the desired oxazolidine.

Scientific Research Applications

2-Oxo-5-pyridin-2-yl-1,3-oxazolidine-5-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this molecule has been shown to exhibit significant antibacterial and antifungal activity, making it a promising candidate for the development of new drugs. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.

properties

IUPAC Name

2-oxo-5-pyridin-2-yl-1,3-oxazolidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c12-7(13)9(5-11-8(14)15-9)6-3-1-2-4-10-6/h1-4H,5H2,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPUBVDJEZBILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)(C2=CC=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-5-pyridin-2-yl-1,3-oxazolidine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.